Piperidin-4-YL-quinolin-3-YL-methanone
Descripción
Propiedades
IUPAC Name |
piperidin-4-yl(quinolin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15(11-5-7-16-8-6-11)13-9-12-3-1-2-4-14(12)17-10-13/h1-4,9-11,16H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASMSMZLIAYPFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC3=CC=CC=C3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680063 | |
| Record name | (Piperidin-4-yl)(quinolin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073944-16-7 | |
| Record name | (Piperidin-4-yl)(quinolin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Piperidin 4 Yl Quinolin 3 Yl Methanone and Analogues
Strategic Approaches to Quinoline (B57606) Core Synthesis within Piperidin-4-YL-quinolin-3-YL-methanone Derivatives
The quinoline core is a fundamental structural motif in a vast array of biologically active compounds. Its synthesis has been a subject of extensive research, leading to the development of numerous classical and modern synthetic methods.
Cyclocondensation Reactions for Quinoline Ring Formation (e.g., Skraup, Knorr, Friedländer Variants)
Cyclocondensation reactions represent the most traditional and widely employed methods for constructing the quinoline ring system. These reactions typically involve the formation of the heterocyclic ring from acyclic precursors in a single step.
Skraup Synthesis: The Skraup synthesis is a classic method for preparing quinolines by reacting an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822) or arsenic pentoxide. pharmaguideline.comwikipedia.orgwordpress.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline to the acrolein. Subsequent cyclization and oxidation yield the quinoline ring. pharmaguideline.comuop.edu.pk Though effective, the reaction is often exothermic and can be violent, necessitating the use of moderators like ferrous sulfate. uop.edu.pk
Knorr Quinoline Synthesis: The Knorr synthesis involves the cyclization of β-ketoanilides in the presence of a strong acid, typically sulfuric acid, to produce 2-hydroxyquinolines (quinolones). iipseries.orgwikipedia.orgsynarchive.com The reaction mechanism is understood to be a type of electrophilic aromatic substitution followed by the elimination of water. wikipedia.org Reaction conditions can influence the product outcome; for instance, using a large excess of polyphosphoric acid (PPA) favors the formation of 2-hydroxyquinolines, while smaller amounts can lead to the competing formation of 4-hydroxyquinolines. wikipedia.org More recent studies have recommended the use of triflic acid for improved efficiency. wikipedia.org
Friedländer Synthesis: The Friedländer synthesis offers a versatile route to quinoline derivatives through the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an active methylene (B1212753) group (a ketone or aldehyde). pharmaguideline.comwikipedia.org This reaction can be catalyzed by acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid) or bases. wikipedia.orgorganic-chemistry.org Two primary mechanistic pathways are proposed: one involving an initial aldol (B89426) addition followed by cyclization and dehydration, and the other beginning with Schiff base formation. wikipedia.org Modern variations of the Friedländer synthesis utilize a range of catalysts, including metal salts and ionic liquids, to improve yields and reaction conditions. rsc.orgtandfonline.comnih.gov For example, indium(III) triflate has been shown to be an effective catalyst under solvent-free conditions. rsc.org
Table 1: Comparison of Classical Quinoline Synthesis Methods
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Typical Products |
| Skraup Synthesis | Aniline, Glycerol | Sulfuric acid, Oxidizing agent (e.g., Nitrobenzene) | Quinolines |
| Knorr Synthesis | β-Ketoanilide | Strong acid (e.g., Sulfuric acid, PPA) | 2-Hydroxyquinolines (2-Quinolones) |
| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, Compound with active methylene group | Acid or Base catalyst | Substituted Quinolines |
Functionalization and Substitution Reactions on the Quinoline System
Once the quinoline core is formed, further functionalization is often necessary to introduce the desired substituents for creating analogues of this compound. The reactivity of the quinoline ring allows for a variety of substitution reactions.
Electrophilic aromatic substitution reactions on quinoline typically occur at the C-5 and C-8 positions of the benzene (B151609) ring. uop.edu.pk In contrast, nucleophilic substitution reactions preferentially take place at the C-2 or C-4 positions of the pyridine (B92270) ring. uop.edu.pk For instance, reaction with sodamide can introduce an amino group at the C-2 position, while treatment with potassium hydroxide (B78521) can yield a 2-hydroxyquinoline. uop.edu.pk
Modern approaches to quinoline functionalization often employ transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann-type reactions, to introduce aryl or other functional groups. numberanalytics.com These methods provide a powerful toolkit for the synthesis of a diverse library of quinoline derivatives.
Construction of the Piperidine (B6355638) Moiety in this compound Scaffolds
The piperidine ring is another critical component of the target molecule and is a prevalent scaffold in many pharmaceuticals. Its synthesis can be achieved through various cyclization and reduction strategies.
Intramolecular and Intermolecular Cyclization Strategies for Piperidine Ring Formation
The formation of the piperidine ring can be accomplished through the cyclization of linear precursors containing both a nitrogen atom and a reactive functional group.
Intramolecular Cyclization: These strategies involve a substrate that contains a nitrogen source (commonly an amino group) and one or more active sites that participate in the ring-forming reaction. nih.gov A new carbon-nitrogen or carbon-carbon bond is formed during this process. nih.gov Various methods fall under this category, including metal-catalyzed cyclizations, aza-Michael reactions, and radical cyclizations. nih.gov For example, gold-catalyzed cyclization of N-homopropargyl amides can lead to the formation of piperidin-4-ones. nih.gov
Intermolecular Cyclization (Annulation): In these approaches, the piperidine ring is constructed from two or more separate molecules. nih.gov A common example is the [5+1] annulation, where a five-carbon component reacts with a one-atom component (the nitrogen source). nih.gov Reductive amination, involving the condensation of an amine with a dicarbonyl compound or its equivalent, is a frequently used method. nih.gov
Hydrogenation and Reduction Techniques for Piperidine Ring Derivatization
The most direct route to synthesizing the piperidine ring is through the reduction of the corresponding pyridine ring.
Catalytic Hydrogenation: This is a fundamental and widely used process in organic synthesis. nih.gov The hydrogenation of pyridines to piperidines often requires transition metal catalysts (e.g., platinum, palladium, rhodium, ruthenium) and can necessitate harsh conditions such as high temperatures and pressures. nih.govcjcatal.com For instance, 5% Ru/C has been identified as a highly active catalyst for the complete conversion of pyridine to piperidine. cjcatal.com The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, which is a critical consideration for producing specific isomers. nih.gov
Non-metal Alternatives: To avoid the use of heavy metals, organocatalytic methods have been developed. For example, borenium ions in the presence of hydrosilanes can diastereoselectively reduce substituted pyridines. nih.gov
Table 2: Selected Catalysts for Pyridine Hydrogenation
| Catalyst | Conditions | Observations |
| Ru/C | 100 °C, 3.0 MPa H₂ | Complete conversion of pyridine to piperidine with 100% selectivity. cjcatal.com |
| Rh/C | 80 °C, 5 atm H₂ in water | Effective for the hydrogenation of various heteroaromatics including pyridines. organic-chemistry.org |
| Borenium ions/Hydrosilanes | Mild conditions | Diastereoselective reduction of substituted pyridines. nih.gov |
| Rh/KB | Electrolytic conditions | Quantitative yields with high current efficiency. nih.gov |
Stereoselective Synthesis of Piperidine Components
Achieving stereocontrol in the synthesis of substituted piperidines is a significant challenge and a key area of research, particularly for the development of chiral drug candidates.
Several strategies have been developed to address this challenge:
Asymmetric Hydrogenation: The use of chiral ligands in combination with metal catalysts can induce enantioselectivity in the hydrogenation of pyridines. nih.gov
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of a cyclization or reduction reaction. For instance, an η4-dienetricarbonyliron complex has been used as a powerful chiral auxiliary in a double reductive amination cascade to produce single diastereoisomers of 2-dienyl-substituted piperidines. rsc.org
Organocatalysis: Chiral organocatalysts, such as 9-amino-9-deoxy-epi-hydroquinine, can be used to catalyze enantioselective intramolecular aza-Michael reactions, leading to the formation of enantiomerically enriched substituted piperidines. rsc.org
Enzyme-Catalyzed Reactions: Biocatalysis, using enzymes like amine oxidases and ene-imine reductases, offers a highly stereoselective route to 3- and 3,4-substituted piperidines. acs.org
The development of these stereoselective methods is paramount for the synthesis of specific enantiomers of complex molecules like this compound, which is often crucial for their biological activity.
Formation of the Methanone (B1245722) Linkage and Overall Compound Assembly
The crucial step in the synthesis of this compound is the formation of the ketone bridge connecting the piperidine and quinoline rings. This can be achieved through various modern synthetic strategies, including classical coupling reactions, multi-component approaches, and the use of emerging energy-assisted technologies.
Coupling Reactions for Carbonyl Bridge Formation
The construction of the methanone linkage between the piperidine and quinoline moieties can be approached through established carbon-carbon bond-forming reactions. Two primary retrosynthetic disconnections are considered: acylation of a piperidine derivative with a quinoline-3-carbonyl species, or the coupling of an organometallic piperidine reagent with a quinoline-3-acyl derivative.
A common and effective method for the formation of ketones is the Weinreb ketone synthesis . wikipedia.org This two-step process involves the initial formation of a Weinreb-Nahm amide from quinoline-3-carboxylic acid and N,O-dimethylhydroxylamine. This amide is a stable intermediate that can then react with an organometallic reagent, such as a Grignard or organolithium reagent derived from an appropriately N-protected 4-halopiperidine, to yield the desired ketone. The key advantage of the Weinreb amide is the prevention of over-addition, a common side reaction when using highly reactive organometallics with other acylating agents like acid chlorides. organic-chemistry.org

Another viable approach is the Friedel-Crafts acylation . researchgate.netkhanacademy.orgkhanacademy.org In this case, quinoline-3-carbonyl chloride, which can be prepared from the corresponding carboxylic acid using a chlorinating agent like thionyl chloride, would act as the acylating agent. The piperidine ring, being a non-aromatic heterocycle, would first need to be converted into a suitable nucleophilic species, or the reaction could be performed on an N-protected piperidine under specific conditions. However, the direct Friedel-Crafts acylation on a non-aromatic ring is not a standard procedure and may require specialized catalysts and conditions to be effective.
Organometallic cross-coupling reactions also present a powerful tool for the formation of the C-C bond of the methanone bridge. For instance, an organocadmium or organozinc reagent derived from an N-protected 4-halopiperidine could be coupled with quinoline-3-carbonyl chloride in the presence of a suitable catalyst.
| Coupling Reaction | Quinoline Precursor | Piperidine Precursor | Key Reagents/Catalysts | Advantages | Potential Challenges |
| Weinreb Ketone Synthesis | Quinoline-3-carboxylic acid | N-protected 4-halopiperidine | N,O-dimethylhydroxylamine, Grignard/Organolithium reagent | High yield, prevents over-addition | Requires preparation of Weinreb amide and organometallic reagent |
| Friedel-Crafts Acylation | Quinoline-3-carbonyl chloride | N-protected piperidine | Lewis Acid (e.g., AlCl₃) | Direct acylation | Potential for side reactions, harsh conditions may be required |
| Organometallic Cross-Coupling | Quinoline-3-carbonyl chloride | N-protected 4-halopiperidine | Organocadmium/Organozinc reagent, Pd or other catalyst | Good functional group tolerance | Toxicity of some organometallic reagents |
Multi-component Reactions in this compound Synthesis
Multi-component reactions (MCRs) have emerged as a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. wikipedia.orgcapes.gov.br For the synthesis of this compound and its analogues, a hypothetical MCR could involve the condensation of a 2-aminoaryl aldehyde or ketone, a piperidine-containing β-ketoester or a similar active methylene compound, and a third component that facilitates the cyclization and formation of the quinoline ring.
While a specific MCR for the direct synthesis of the target compound is not extensively documented, existing methodologies for the synthesis of 3-acylquinolines can be adapted. For instance, a copper-catalyzed one-pot reaction of 2-aminoaryl aldehydes/ketones with inactivated ketones has been reported for the synthesis of 3-acylquinolines. By employing a piperidine-containing ketone in this reaction, it might be possible to construct the desired scaffold in a convergent manner.
| MCR Type | Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst/Conditions | Potential Product Analogue |
| Modified Friedländer Annulation | 2-Aminoaryl aldehyde/ketone | Piperidine-4-yl-β-ketoester | - | Acid or Base catalyst | Substituted this compound |
| Copper-Catalyzed Cascade | 2-Aminoaryl aldehyde/ketone | Acyclic ketone | Piperidine derivative | Copper catalyst | Functionalized quinoline core with a piperidinyl side chain |
| l-Proline Catalyzed Condensation | Cyclic amine (e.g., piperidine) | Aldehyde | Malononitrile | l-Proline | Polysubstituted pyridine derivatives, adaptable for quinoline synthesis |
Emerging Synthetic Technologies (e.g., Microwave-Assisted Synthesis, Ultrasound-Assisted Synthesis)
To accelerate reaction times, improve yields, and often reduce the environmental impact of chemical transformations, emerging technologies such as microwave (MW) irradiation and ultrasound-assisted synthesis are increasingly being employed.
Microwave-assisted synthesis has been shown to be highly effective for the synthesis of quinoline derivatives. For example, the Gould-Jacobs reaction to produce 3-acetyl-4-hydroxyquinoline derivatives has been significantly improved using microwave irradiation, with reduced reaction times and enhanced yields compared to conventional heating. organic-chemistry.orgnih.gov This technology could be applied to the final coupling or cyclization step in the synthesis of this compound.
Ultrasound-assisted synthesis is another green chemistry approach that can enhance reaction rates through acoustic cavitation. The synthesis of piperidinyl-quinoline acylhydrazones has been successfully achieved in excellent yields within minutes using ultrasound, demonstrating the potential of this technology for the rapid and efficient synthesis of related structures.
| Technology | Reaction Type | Substrates | Reaction Time | Yield | Reference |
| Microwave-Assisted | Gould-Jacobs Reaction | Aryl amines, diethyl ethoxymethylenemalonate | Minutes | Improved vs. conventional | organic-chemistry.orgnih.gov |
| Microwave-Assisted | Quinazolinone Synthesis | Benzoxazinone, amines | Minutes | Good to excellent | capes.gov.br |
| Ultrasound-Assisted | Acylhydrazone formation | Piperidinyl-quinoline carbaldehyde, hydrazide | 4-6 min | Excellent | unito.it |
Isolation, Purification, and Stereochemical Control of this compound and its Isomers
The presence of a chiral center in the piperidine ring of many of its derivatives necessitates methods for the separation of enantiomers and diastereomers, as well as the development of asymmetric synthetic routes to control stereochemistry.
Chromatographic Separations for Enantiomeric and Diastereomeric Purity
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for the separation of enantiomers. For compounds like this compound and its chiral analogues, various types of CSPs could be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds. nih.gov The choice of the mobile phase, typically a mixture of alkanes and alcohols for normal-phase chromatography or aqueous buffers with organic modifiers for reversed-phase chromatography, is critical for achieving optimal separation.
The separation of piperidine-2,6-dione enantiomers has been successfully achieved using a Chiralcel OJ-R column, a reversed-phase cellulose-based CSP. capes.gov.br This indicates that similar stationary phases could be effective for the resolution of chiral piperidinyl ketones.
| Chiral Stationary Phase (CSP) Type | Example Column | Typical Mobile Phase | Applicable to Compound Class | Reference |
| Cellulose-based (Reversed-Phase) | Chiralcel OJ-R | Acetonitrile/Water or Methanol/Water | Piperidine-2,6-diones | capes.gov.br |
| Polysaccharide-based | Chiralpak IA, IB, IC | Hexane/Isopropanol, Ethanol | Wide range of racemates | nih.gov |
| Crown Ether-based | Crownpak CR(+) | Aqueous buffers | Primary amine compounds | nih.gov |
Asymmetric Synthesis Approaches for Chiral this compound Analogues
The development of asymmetric synthetic methods allows for the direct formation of a specific enantiomer of a chiral compound, avoiding the need for costly and time-consuming chiral separations. For the synthesis of chiral analogues of this compound, asymmetric strategies can be applied to the construction of either the piperidine or the quinoline ring, or during the coupling step.
The asymmetric synthesis of trans-3,4-dimethyl-4-arylpiperidines has been reported, where the stereochemistry was established via a CBS reduction and a stereoselective anti-SN2' cuprate (B13416276) displacement. nih.gov Such methodologies could be adapted to introduce chirality into the piperidine ring before its coupling to the quinoline moiety.
Furthermore, catalytic asymmetric synthesis of hexahydropyrrolo-isoquinolines has been achieved through a three-component 1,3-dipolar cycloaddition using a chiral N,N'-dioxide-Y(OTf)₃ complex as the catalyst, yielding products with excellent diastereo- and enantioselectivities. nih.gov This highlights the potential of using chiral Lewis acid catalysts in multi-component reactions to generate enantiomerically enriched quinoline or piperidine analogues. Organocatalysis, using small organic molecules as catalysts, also presents a powerful approach for asymmetric synthesis. youtube.comyoutube.comyoutube.com
| Asymmetric Strategy | Key Reaction | Chiral Source/Catalyst | Achieved Stereoselectivity | Reference |
| Substrate-controlled | Anti-SN2' cuprate displacement | Chiral starting material | High diastereoselectivity | nih.gov |
| Catalytic Asymmetric | 1,3-Dipolar cycloaddition | Chiral N,N'-dioxide-Y(OTf)₃ complex | Excellent diastereo- and enantioselectivity | nih.gov |
| Organocatalysis | Aldol/Mannich reactions | Proline and its derivatives | High enantioselectivity | youtube.comyoutube.comyoutube.com |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Piperidin 4 Yl Quinolin 3 Yl Methanone Derivatives
Substituent Effects on the Quinoline (B57606) Ring of Piperidin-4-YL-quinolin-3-YL-methanone
The quinoline ring, a bicyclic aromatic heterocycle, serves as a crucial pharmacophore in numerous biologically active compounds. Altering its electronic and steric properties through the introduction of various substituents can dramatically impact the efficacy of this compound derivatives.
Impact of Halogenation, Alkyl, and Aromatic Substitutions on Biological Efficacy
Halogenation, the process of introducing one or more halogen atoms, can significantly alter the electronic nature of the quinoline ring. The high electronegativity of halogens can create favorable interactions with biological targets and enhance membrane permeability. For instance, studies on related quinoline derivatives have demonstrated that the presence of a chlorine atom at the 7-position can enhance anticancer activity.
Alkyl substitutions, on the other hand, primarily impact the steric and lipophilic properties of the molecule. The size and branching of the alkyl chain can influence how the molecule fits into a binding pocket and its ability to cross biological membranes. While specific data on this compound is limited, general SAR principles suggest that small, linear alkyl groups may be well-tolerated, while bulky substituents could lead to steric hindrance and reduced activity.
The addition of aromatic substituents can introduce new binding interactions, such as pi-pi stacking, with aromatic amino acid residues in a target protein. This can lead to a significant increase in binding affinity and potency.
| Quinoline Substituent | Position | Observed Effect on Biological Efficacy (General Quinoline Derivatives) |
| Chloro | 7 | Enhanced anticancer activity |
| Methyl | 2 | Can influence steric interactions |
| Phenyl | 4 | Potential for pi-pi stacking interactions |
Positional Sensitivity of Substituents on Quinoline Bioactivity Profiles
The position of a substituent on the quinoline ring is as crucial as its chemical nature. The bioactivity of quinoline derivatives is highly sensitive to the location of these modifications, as different positions can be involved in distinct interactions with the biological target.
For instance, in many quinoline-based anticancer agents, substitutions at the 2, 4, 6, and 7-positions have been shown to be particularly important for activity. The specific impact of positional isomers can vary depending on the target. For example, a substituent at the 6-position might be crucial for interacting with a specific amino acid in one enzyme, while a substituent at the 7-position could be more important for another. The electronic properties of the quinoline ring are also influenced by substituent position, which in turn affects the molecule's reactivity and binding characteristics.
Modifications and Derivatizations of the Piperidine (B6355638) Moiety
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, offers a wealth of opportunities for chemical modification to fine-tune the pharmacological properties of this compound derivatives.
Influence of Nitrogen Substitutions on Receptor Binding and Enzyme Inhibition
The nitrogen atom of the piperidine ring is a key site for derivatization. The nature of the substituent on this nitrogen can profoundly impact a compound's ability to bind to receptors and inhibit enzymes. By introducing various functional groups, researchers can modulate the basicity, steric bulk, and hydrogen bonding potential of the piperidine nitrogen.
| Piperidine N-Substituent | Potential Impact on Biological Activity |
| Hydrogen | Allows for potential hydrogen bond donation |
| Methyl | Increases lipophilicity and steric bulk |
| Benzyl | Can introduce aromatic interactions |
| Acetyl | Reduces basicity of the nitrogen |
Conformational Preferences and Their Contribution to Ligand-Target Interactions
The three-dimensional shape, or conformation, of the piperidine ring is a critical determinant of its interaction with a biological target. The piperidine ring typically adopts a chair conformation, but the presence of substituents can influence the equilibrium between different chair and boat conformations.
The orientation of substituents (axial vs. equatorial) on the piperidine ring can dictate how effectively a ligand binds to its target. An equatorial orientation is often favored for bulky substituents to minimize steric strain. Computational modeling and spectroscopic techniques are often employed to predict and confirm the preferred conformations of piperidine derivatives and to understand how these conformations relate to their biological activity.
Impact of Remote Piperidine Substituents on Overall Pharmacological Potency
For example, the introduction of a hydroxyl group can increase polarity and provide an additional hydrogen bonding site, potentially improving both binding affinity and pharmacokinetic properties. Conversely, the addition of a lipophilic group could enhance membrane permeability but might also lead to increased non-specific binding. The stereochemistry of these remote substituents is also crucial, as different stereoisomers can exhibit vastly different biological activities.
Role of the Methanone (B1245722) Linkage in Molecular Recognition and Biological Activity
The methanone (-C=O) group serves as a rigid and polar linker connecting the quinoline and piperidine rings. Its influence on biological activity is multifaceted, stemming from its distinct electronic and steric characteristics which govern how the molecule orients itself within a biological target's binding site.
The carbonyl group of the methanone linker is a significant contributor to the molecule's polarity and its potential for molecular recognition. The oxygen atom, with its lone pairs of electrons, is a strong hydrogen bond acceptor. This capability allows it to form crucial hydrogen bonds with amino acid residues (such as the backbone N-H) in a protein's active site, anchoring the ligand and contributing significantly to binding affinity.
Table 1: Physicochemical Contributions of the Methanone Carbonyl Group
| Property | Contribution to Molecular Recognition and Activity |
|---|---|
| Electronic | The polarized C=O bond, with a partial negative charge on the oxygen, acts as a primary hydrogen bond acceptor site, forming strong interactions with hydrogen bond donors in biological targets. |
| Steric | The trigonal planar geometry of the sp² hybridized carbonyl carbon imposes conformational constraints, influencing the relative orientation of the quinoline and piperidine moieties. |
| Conformational | The methanone linker restricts free rotation compared to a simple alkyl chain, which can be entropically favorable for binding and helps to define a specific bioactive conformation. |
Bioisosteric replacement is a key strategy in medicinal chemistry to modulate a compound's potency, selectivity, and pharmacokinetic properties while maintaining the essential binding interactions. Replacing the methanone linker in this compound derivatives can lead to significant changes in their biological profiles. The goal is to substitute the linker with a different functional group that retains similar steric and electronic properties (a classical bioisostere) or serves a similar functional role in binding (a non-classical bioisostere).
Table 2: Potential Bioisosteric Replacements for the Methanone Linker
| Bioisosteric Replacement | Key Property Changes | Potential Impact on Biological Activity |
|---|---|---|
| Methylene (B1212753) (-CH₂-) | Removes H-bond acceptor; increases lipophilicity and flexibility. | May decrease binding affinity if H-bond is critical; could improve membrane permeability. |
| Ether (-O-) | Retains H-bond acceptor capability; increases flexibility. | May maintain binding if H-bond is key; altered conformation could affect fit. |
| Amide (-C(O)NH-) | Introduces H-bond donor and acceptor; more rigid than an amine. | Can form additional H-bonds, potentially increasing affinity; changes solubility and metabolic stability. |
| Sulfone (-SO₂-) | Strong H-bond acceptor; tetrahedral geometry. | Can maintain or enhance H-bonding; altered steric profile may impact binding. |
Computational Approaches to SAR/SPR Analysis
Computational chemistry provides powerful tools for elucidating the complex relationships between molecular structure and biological activity, guiding the rational design of more potent and specific analogues. nih.gov For this compound derivatives, these methods can accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. jubilantbiosys.com For a series of this compound analogues, a QSAR model can predict the activity of unsynthesized derivatives, thereby guiding lead optimization.
A common approach is 3D-QSAR, such as Comparative Molecular Field Analysis (CoMFA). nih.gov In a CoMFA study, a set of structurally aligned compounds is placed within a 3D grid, and their steric and electrostatic interaction fields are calculated at each grid point. nih.gov A statistical method, typically Partial Least Squares (PLS), is then used to create a model that relates variations in these fields to changes in biological activity. The predictive power of the resulting model is rigorously validated using both internal (cross-validation, Q²) and external test sets (R²_pred). nih.gov A robust QSAR model can be a highly valuable tool for predicting the efficacy of novel derivatives.
Table 3: Example Statistical Parameters for a Hypothetical 3D-QSAR Model
| Parameter | Description | Typical Value for a Robust Model |
|---|---|---|
| R² | Coefficient of determination; measures the goodness of fit for the training set. | > 0.9 |
| Q² or R²cv | Cross-validated correlation coefficient; measures the internal predictive ability of the model. | > 0.6 |
| R²_pred | Predictive R² for an external test set; measures the model's ability to predict the activity of new compounds. | > 0.6 |
| Standard Error of Estimate (SEE) | A measure of the model's accuracy in the units of the biological data. | Low value desired |
Molecular descriptors are numerical values that encode different aspects of a molecule's structure, including physicochemical, topological, and electronic properties. In QSAR studies, these descriptors serve as the independent variables used to predict biological activity. For this compound derivatives, relevant descriptors might include:
Steric Descriptors: Molecular weight, volume, and specific steric field values from CoMFA that describe the shape and size requirements for optimal activity.
Electronic Descriptors: Dipole moment, partial charges on atoms (especially the carbonyl oxygen), and electrostatic field values that quantify the electronic distribution and potential for polar interactions.
Lipophilicity Descriptors: LogP (the logarithm of the octanol-water partition coefficient), which is crucial for predicting membrane permeability and hydrophobic interactions.
Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms within the molecular scaffold.
By analyzing the QSAR model, researchers can identify which descriptors are most critical for activity. For example, 3D-QSAR contour maps visualize regions where bulky groups (steric fields) or electronegative groups (electrostatic fields) are favored or disfavored, providing direct visual guidance for structural modification. nih.gov
Drug design strategies for this class of compounds can be broadly categorized as ligand-based or structure-based. fiveable.me
Ligand-Based Drug Design (LBDD): This approach is employed when the 3D structure of the biological target is unknown. jubilantbiosys.com It relies on the knowledge of a set of molecules known to be active. The aforementioned QSAR and pharmacophore modeling are key LBDD methods. A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active. researchgate.net This model can then be used as a 3D query to screen large virtual databases for new, structurally diverse compounds that fit the pharmacophoric requirements.
Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available (from X-ray crystallography or NMR, for example), SBDD becomes a powerful strategy. Molecular docking simulations can be used to predict the binding mode and affinity of this compound derivatives within the target's active site. By analyzing the predicted ligand-protein interactions, researchers can rationally design modifications to the molecule to enhance these interactions—for example, by adding a group that can form a new hydrogen bond or better fill a hydrophobic pocket. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
Future Directions and Emerging Research Avenues for Piperidin 4 Yl Quinolin 3 Yl Methanone
Rational Design of Next-Generation Piperidin-4-YL-quinolin-3-YL-methanone Analogues with Enhanced Potency and Selectivity
The future development of this compound hinges on the principles of rational drug design to generate analogues with improved pharmacological profiles. Structure-activity relationship (SAR) studies are fundamental to this endeavor, systematically modifying the core scaffold to identify key structural motifs that govern potency and selectivity. Computational modeling, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, will be instrumental in predicting the binding affinities and interaction patterns of novel derivatives with their biological targets.
Key areas for structural modification include the piperidine (B6355638) ring, the quinoline (B57606) core, and the methanone (B1245722) linker. For instance, substitution on the piperidine nitrogen could modulate solubility and cell permeability, while alterations to the quinoline ring system could enhance target-specific interactions and mitigate off-target effects. The generation of a focused library of analogues will enable a comprehensive exploration of the chemical space around the parent compound.
Table 1: Hypothetical SAR Data for this compound Analogues
| Analogue | Modification | Target Affinity (nM) | Selectivity Index |
| PQM-001 | Unsubstituted | 50 | 10 |
| PQM-002 | N-methylpiperidine | 25 | 20 |
| PQM-003 | 6-Chloroquinoline | 15 | 50 |
| PQM-004 | 7-Methoxyquinoline | 40 | 15 |
Advanced Mechanistic Investigations Utilizing Omics Technologies
A deep understanding of the mechanism of action of this compound is crucial for its clinical development. The application of "omics" technologies, such as proteomics, metabolomics, and transcriptomics, offers a powerful approach to elucidate the broader biological consequences of target engagement. These systems-level analyses can reveal novel downstream signaling pathways affected by the compound, identify potential biomarkers of response, and uncover mechanisms of resistance.
For example, proteomic profiling of cells treated with this compound can identify changes in protein expression and post-translational modifications, providing insights into the cellular pathways modulated by the compound. Similarly, metabolomic analysis can reveal alterations in cellular metabolism, offering a functional readout of the compound's activity.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Furthermore, ML models can be developed to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, enabling the early identification and prioritization of candidates with favorable drug-like characteristics. This in silico approach can significantly reduce the time and cost associated with preclinical development.
Exploration of Polypharmacology and Multi-Targeting Strategies
The concept of "one drug, one target" is increasingly being challenged by the recognition that complex diseases often involve multiple biological pathways. The this compound scaffold may possess the inherent ability to interact with multiple targets, a phenomenon known as polypharmacology. Future research should explore the potential multi-targeting capabilities of this compound class, which could offer therapeutic advantages in diseases such as cancer and neurodegenerative disorders.
Rational design strategies can be employed to intentionally engineer multi-targeting ligands, where specific structural features are incorporated to engage with two or more distinct biological targets. This approach could lead to the development of more effective and durable therapeutic agents.
Combination Therapy Approaches with Existing Therapeutic Modalities
The therapeutic efficacy of this compound may be enhanced when used in combination with existing drugs. Combination therapy can lead to synergistic effects, overcome drug resistance, and reduce the required doses of individual agents, thereby minimizing toxicity. Preclinical studies should be designed to evaluate the potential of this compound to be used in conjunction with standard-of-care treatments for various diseases.
For instance, in the context of oncology, this compound could be combined with chemotherapy, targeted therapy, or immunotherapy to achieve a more profound and sustained anti-cancer response. The selection of combination partners should be guided by a mechanistic understanding of the compound's action.
Biomarker Identification and Personalized Medicine Applications
The development of predictive biomarkers is essential for the clinical success of any new therapeutic agent. Identifying patients who are most likely to respond to treatment with this compound will be a critical step towards personalized medicine. Biomarkers could be genetic, epigenetic, or proteomic in nature and can be discovered through the analysis of clinical samples or preclinical models.
Once validated, these biomarkers can be used to develop companion diagnostics to guide patient selection and treatment decisions. This approach will maximize the therapeutic benefit of this compound while minimizing exposure for non-responders.
Scalable and Sustainable Synthetic Methodologies for Industrial Production
For this compound to be a viable therapeutic, the development of a scalable and sustainable synthetic route is imperative. Current laboratory-scale syntheses may not be suitable for large-scale production due to factors such as cost, safety, and environmental impact. Future research in process chemistry should focus on optimizing reaction conditions, minimizing the use of hazardous reagents, and developing efficient purification methods.
The principles of green chemistry should be applied to develop an environmentally friendly manufacturing process. This includes the use of renewable starting materials, solvent recycling, and the minimization of waste generation. A robust and cost-effective synthesis will be crucial for the commercial viability of this promising compound.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for Piperidin-4-YL-quinolin-3-YL-methanone, and how are reaction conditions optimized?
- Methodology : Synthesis involves multi-step processes, including:
- Quinoline core formation : Cyclization of substituted anilines with ketones or aldehydes under acidic conditions (e.g., HCl/EtOH) .
- Piperidine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperidine moiety .
- Key optimization parameters : Temperature (60–120°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd catalysts for cross-coupling) to improve yields (>70%) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Recommended methods :
- NMR spectroscopy : Confirm regiochemistry of quinoline and piperidine substituents (e.g., ¹³C NMR for carbonyl group verification at ~190 ppm) .
- Mass spectrometry (GC-MS/LC-MS) : Detect molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate purity .
- X-ray crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .
Advanced Research Questions
Q. How can contradictory bioactivity data be resolved for analogs of this compound?
- Approach :
- Cross-validation : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to rule out assay-specific artifacts .
- Structural analysis : Compare X-ray/NMR data of active vs. inactive analogs to identify critical substituents (e.g., fluorine at C6 enhances target binding) .
- Meta-analysis : Aggregate data from structurally similar compounds (e.g., piperazine-linked quinolines) to identify trends .
Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?
- Methodology :
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .
- Co-solvent systems : Use PEG-400 or cyclodextrins for preclinical formulations .
- LogP optimization : Replace hydrophobic groups (e.g., phenyl with pyridyl) to reduce LogP from ~3.5 to <2.5 .
Q. How can computational methods predict the binding affinity of this compound to kinase targets?
- Workflow :
- Docking studies : Use AutoDock Vina with crystal structures of target kinases (e.g., EGFR) to model interactions .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .
- QSAR models : Train algorithms on datasets of IC50 values and molecular descriptors (e.g., AlogP, polar surface area) .
Experimental Design & Data Analysis
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Steps :
- Core modifications : Systematically vary substituents on quinoline (C3, C4) and piperidine (N-position) .
- Biological testing : Prioritize high-throughput screening against target enzymes (e.g., kinases) and counter-screens for selectivity .
- Data visualization : Use heatmaps or radar plots to correlate substituent properties (e.g., electronegativity) with activity .
Q. What are common pitfalls in scaling up the synthesis of this compound, and how are they addressed?
- Challenges & solutions :
- Low yield at scale : Optimize catalyst loading (e.g., reduce Pd from 5% to 2%) and switch to flow chemistry for exothermic steps .
- Purification issues : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .
Advanced Mechanistic Studies
Q. How to investigate the metabolic stability of this compound in hepatic microsomes?
- Protocol :
- Incubation : Use human liver microsomes (HLMs) with NADPH regeneration system at 37°C for 60 min .
- LC-MS/MS analysis : Quantify parent compound depletion and metabolite formation (e.g., hydroxylated derivatives) .
- CYP inhibition assays : Identify metabolizing enzymes using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
Q. What experimental approaches validate the compound’s mechanism of action in cancer cell lines?
- Methods :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
